molecular formula C8H5N3O2 B091601 5-Nitroquinoxaline CAS No. 18514-76-6

5-Nitroquinoxaline

Cat. No. B091601
CAS RN: 18514-76-6
M. Wt: 175.14 g/mol
InChI Key: WZBOWHSZOCPDMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitroquinoxaline is a compound that has been studied for its potential as a hypoxia-selective cytotoxin, which means it could selectively target and kill cells in low-oxygen environments, such as those found in solid tumors. The compound has shown promise due to its ability to undergo oxygen-sensitive bioreduction, leading to DNA alkylation in hypoxic cells. The 5-nitro isomer, in particular, has demonstrated the greatest hypoxic selectivity among its nitro isomer counterparts .

Synthesis Analysis

The synthesis of 5-nitroquinoxaline derivatives has been achieved through various methods. One approach involves the condensation of α-dicarbonyls with 4-bromo- or 4-chloro-3-nitro-1,2-benzenediamines, which are obtained by reductive cleavage of benzoselenadiazoles. This method has proven efficient for synthesizing 5-nitro derivatives of 6-haloquinoxalines, which serve as versatile intermediates for further heterocyclic compounds . Another synthesis route involves the reductive conjugate addition nitro-Mannich reaction, which yields diastereomerically pure β-nitro amines. These intermediates can then be further processed to create highly substituted 1,2,3,4-tetrahydroquinoxalines .

Molecular Structure Analysis

The molecular structure of 5-nitroquinoxaline derivatives has been elucidated through crystallographic studies. For instance, 5-chloro-7-nitro-2,3-dihydroxyquinoxaline has been crystallized and analyzed, revealing that it exists in the keto form with an aromatic carbon ring and non-aromatic heterocyclic ring. The molecules are linked by strong N-H...O hydrogen bonds, which contribute to the stability of the crystal structure .

Chemical Reactions Analysis

5-Nitroquinoxaline compounds undergo various chemical reactions, including phototransformations. The photophysical properties and photochemical activity of these compounds have been studied, showing that the quantum yield of the formation of 5-hydroxyquinoxaline from the nitro derivative is influenced by the nature of the substituent and the irradiation conditions. The phototransformations can involve nitro-nitrite rearrangement, which is affected by the electronic effects of the substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-nitroquinoxaline derivatives are closely related to their molecular structure and reactivity. For example, the reduction potential of these compounds can be modified by ring substitution, which in turn affects their hypoxic selectivity and radiosensitizing properties. The reduction potential and the effects of substitution on it are complex, influenced by electronic and steric effects on the nitro group and the quinoline pKa . Additionally, the reactivity of these compounds with various reagents, such as aniline, can lead to the formation of different isomers, which further demonstrates the influence of substituents on the reactivity at specific positions on the quinoline ring .

Safety And Hazards

When handling 5-Nitroquinoxaline, it is advised to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn . In case of accidental ingestion or contact, immediate medical attention is required .

Future Directions

Quinoxaline derivatives, including 5-Nitroquinoxaline, have shown promise in various areas of medicinal chemistry . There is a growing interest in the development of compounds bearing a quinoxaline moiety for antiviral treatment . This promising moiety warrants further investigation, which may yield even more encouraging results regarding this scaffold .

properties

IUPAC Name

5-nitroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O2/c12-11(13)7-3-1-2-6-8(7)10-5-4-9-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBOWHSZOCPDMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80171722
Record name Quinoxaline, 5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitroquinoxaline

CAS RN

18514-76-6
Record name 5-Nitroquinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18514-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitroquinoxaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018514766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoxaline, 5-nitro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128768
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinoxaline, 5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Nitroquinoxaline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDZ6TV2TNM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Oxaldehyde (40% in water; 1.43 ml, 31.3 mmol) was added to a solution of 3-nitro-o-phenylene-diamine (600 mg, 3.9 mmol) in EtOH (15 ml) and the mixture was heated at 85° C. for 2 h. The solvent was removed in vacuo, the residue was diluted in water and the aqueous phase was extracted with DCM. The organic phase was dried (Na2SO4) and concentrated in vacuo. The crude residue was purified by column chromatography with DCM/MeOH (99:1) as the eluent to give the title compound (666 mg, 97%).
Quantity
1.43 mL
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Nitroquinoxaline
Reactant of Route 2
Reactant of Route 2
5-Nitroquinoxaline
Reactant of Route 3
Reactant of Route 3
5-Nitroquinoxaline
Reactant of Route 4
Reactant of Route 4
5-Nitroquinoxaline
Reactant of Route 5
Reactant of Route 5
5-Nitroquinoxaline
Reactant of Route 6
Reactant of Route 6
5-Nitroquinoxaline

Citations

For This Compound
146
Citations
NI Rtishchev, AV Selitrennikov - Russian journal of general chemistry, 2004 - Springer
… ties to 2,3,6-trimethyl-5-nitroquinoxaline we studied previously [2]. The spectra … in the spectrum of 2,3,6trimethyl-5-nitroquinoxaline, as well as mediumintensity bands at 3003320 nm. …
Number of citations: 3 link.springer.com
SX Cai, SM Kher, ZL Zhou, V Ilyin… - Journal of medicinal …, 1997 - ACS Publications
We report on a series of alkyl- and alkoxy-substituted 1,4-dihydroquinoxaline-2,3-diones (QXs), prepared as a continuation of our structure−activity relationship (SAR) study of QXs as …
Number of citations: 64 pubs.acs.org
W Tian, S Grivas - Journal of heterocyclic chemistry, 1992 - Wiley Online Library
… Nitration of quinoxaline itself takes place with difficulty, giving low yields of 5-nitroquinoxaline… 6-Chloro-5-nitroquinoxaline (3a). This compound was obtained as yellowish needles, yield …
Number of citations: 26 onlinelibrary.wiley.com
JFW Keana, SM Kher, SX Cai… - Journal of medicinal …, 1995 - ACS Publications
A series of mono-, di-, tri-, and tetrasubstituted 1, 4-dihydroquinoxaline-2, 3-diones (QXs) were synthesized and evaluated as antagonists at IV-methyl-D-aspartate (NMDA)/glycine sites …
Number of citations: 78 pubs.acs.org
H Schultz - Journal of the American Chemical Society, 1950 - ACS Publications
Sir: Since theelucidation of the azulene structure there has been considerable interest in the exist-ence and properties of non-benzoid aromatic hy-drocarbons. Although several …
Number of citations: 3 pubs.acs.org
J Hrdlička, P Matějka, R Volf, K Volka, V Král… - Journal of Molecular …, 2001 - Elsevier
… In conclusion, the spectra exhibit both typical features of 5-nitroquinoxaline skeleton and characteristic bands of cyclic substituents confirming the structures proposed (Fig. 1). …
Number of citations: 5 www.sciencedirect.com
SM Kher, SX Cai, E Weber… - The Journal of Organic …, 1995 - ACS Publications
… 6.7- Dichloro-l,4-dihydro-5-nitroquinoxaline-2,3-dione (4). To a stirred solution of 9 (0.050 g, 0.23 mmol) in TEA (1 mL) was added fuming nitric acid (0.200 mL), and stirring was …
Number of citations: 22 pubs.acs.org
H Březnová, R Volf, V Král, JL Sessler, AC Try… - Analytical and …, 2003 - Springer
… Monomeric and polymeric 5-nitroquinoxaline derivatives disubstituted in the 2 and 3 positions with 2-pyrrolyl (A), 2-furyl (B) and 2-thienyl (C) groups were prepared and characterized. …
Number of citations: 14 link.springer.com
HB Gillespie, F SPANO, S GRAFF - The Journal of Organic …, 1960 - ACS Publications
… 6-methyl-4-nitrobenzotriazole, 7-methyl-5-nitroquinoxaline, 5-nitro-2,3,7-trimethylquinoxaline, and 2,3-diphenyl7-methyl-5-nitroquinoxaline. No attempt was made to isolate an acetyl …
Number of citations: 14 pubs.acs.org
SP Philbin - 2001 - bura.brunel.ac.uk
… Attempted Mixed Acid Nitration of 2,3,6-Trichloro-5-nitroquinoxaline … been used in the preparation of the following compounds: 2,3-dichloro-5-nitroquinoxaline (118), 2,3,6,7-tetrachloro-…
Number of citations: 1 bura.brunel.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.